molecular formula C20H19N3O B4512493 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide

Cat. No. B4512493
M. Wt: 317.4 g/mol
InChI Key: PHSFDRWJLIFKQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indole carboxamide compounds involves various strategies, including chemoselective N-acylation without the use of blocking groups and reactions involving ethyl indole carboxylates under specific conditions. For instance, a method for the gram-scale chemoselective synthesis of a closely related compound, HIOC, involves the N-acylation of serotonin, highlighting the adaptability of indole derivatives in synthesis processes (Setterholm et al., 2015). Additionally, the reaction of indole carboxylic acids/amides with propargyl alcohols has been studied for the synthesis of lactams and lactones, demonstrating the diverse reactivity of indole compounds (Selvaraj, Debnath, & Kumara Swamy, 2019).

Molecular Structure Analysis

The molecular structure of N-methyl-1H-indole-2-carboxamide has been elucidated through X-ray diffraction, showing a planar structure with specific hydrogen bonding patterns contributing to its stability. This analysis provides insights into the molecular conformation and interaction potential of indole carboxamides (Manríquez et al., 2009).

Chemical Reactions and Properties

Indole-2-carboxamides participate in a variety of chemical reactions, including [4 + 3]-annulation and unexpected carboxylate/amide migration, which illustrate the compound's versatility and reactivity. These reactions are instrumental in the synthesis of complex molecular structures from simpler indole derivatives (Karuppu Selvaraj, Shubham Debnath, & K. C. Kumara Swamy, 2019).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-23-18-9-5-2-6-14(18)12-19(23)20(24)21-11-10-15-13-22-17-8-4-3-7-16(15)17/h2-9,12-13,22H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSFDRWJLIFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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